1-(3-Chlorophenyl)-4-(1,3,4-thiadiazol-2-yl)piperazine
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Overview
Description
1-(3-Chlorophenyl)-4-(1,3,4-thiadiazol-2-yl)piperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a chlorophenyl group and a thiadiazolyl group attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-4-(1,3,4-thiadiazol-2-yl)piperazine typically involves the reaction of 3-chlorophenylpiperazine with thiadiazole derivatives under specific conditions. One common method involves the use of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)-4-(1,3,4-thiadiazol-2-yl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of substituted piperazine derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-4-(1,3,4-thiadiazol-2-yl)piperazine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorophenyl)piperazine: Lacks the thiadiazolyl group, which may affect its biological activity.
4-(1,3,4-Thiadiazol-2-yl)piperazine: Lacks the chlorophenyl group, which may influence its chemical reactivity and applications.
Uniqueness
1-(3-Chlorophenyl)-4-(1,3,4-thiadiazol-2-yl)piperazine is unique due to the presence of both the chlorophenyl and thiadiazolyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various research and industrial applications.
Properties
Molecular Formula |
C12H13ClN4S |
---|---|
Molecular Weight |
280.78 g/mol |
IUPAC Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]-1,3,4-thiadiazole |
InChI |
InChI=1S/C12H13ClN4S/c13-10-2-1-3-11(8-10)16-4-6-17(7-5-16)12-15-14-9-18-12/h1-3,8-9H,4-7H2 |
InChI Key |
PSGMXPOADCOHBL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C3=NN=CS3 |
Origin of Product |
United States |
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